4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline
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Overview
Description
4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline is a chiral compound with significant interest in various fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chlorine dioxide or N-chlorosuccinimide.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Chlorine dioxide in nonpolar solvents or N-chlorosuccinimide in a mixture of aqueous HCl and acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound’s cyclopropyl group imparts rigidity, allowing it to fit into specific binding sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-Bromocyclopentanol: Another chiral compound with a cyclopropyl group, used in similar synthetic applications.
(1S,2R)-2-Dihydroxycyclohexa-3,5-diene-1-carboxylic acid: A compound with similar stereochemistry, used in Diels-Alder reactions.
Uniqueness
4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline stands out due to its unique combination of a cyclopropyl group and an aniline moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-[(1S,2R)-2-aminocyclopropyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H16N2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12/h3-6,10-11H,7,12H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
RFXSQJLTKLMDQG-WDEREUQCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2N |
Origin of Product |
United States |
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